4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride
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Overview
Description
4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing a nitrogen atom. The presence of an ethynyl group at the fourth position adds to its unique chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride typically involves the following steps:
Formation of the Azabicyclo Scaffold: The azabicyclo[2.2.2]octane scaffold can be synthesized through a series of cyclization reactions starting from simple precursors such as amino alcohols or amino acids.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The nitrogen atom in the azabicyclo scaffold can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted azabicyclo compounds.
Scientific Research Applications
4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Studying the interaction of azabicyclo compounds with biological systems.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the nitrogen atom can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: Another azabicyclo compound with a different ring structure.
8-azabicyclo[3.2.1]octane: A compound with a similar core structure but different substituents
Uniqueness
4-ethynyl-2-azabicyclo[2.2.2]octane hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other azabicyclo compounds .
Properties
CAS No. |
2731014-64-3 |
---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.7 |
Purity |
95 |
Origin of Product |
United States |
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